Empagliflozin R-Furanose can be synthesized through various organic methods. One notable synthesis involves the reaction of a specific furan derivative with a chlorinated phenyl compound in the presence of a base. This process typically requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product . The synthesis may also involve multiple steps, including protection and deprotection of functional groups to maintain the integrity of sensitive moieties throughout the reaction sequence.
The molecular formula for Empagliflozin R-Furanose is , with a molecular weight of 450.91 g/mol . The structure features multiple hydroxyl groups and a furan ring, which contribute to its biological activity.
Empagliflozin R-Furanose participates in several chemical reactions typical for organic compounds with hydroxyl and ether functionalities. These include:
These reactions can be performed under various conditions depending on the desired outcome. For instance, oxidation may require oxidizing agents like potassium permanganate or chromium trioxide.
Empagliflozin R-Furanose primarily acts by inhibiting sodium-glucose cotransporter 2 in the proximal renal tubules. This inhibition leads to decreased glucose reabsorption and increased urinary glucose excretion, effectively lowering blood glucose levels in patients with type II diabetes.
Empagliflozin R-Furanose exhibits several notable physical and chemical properties:
Relevant analytical data includes nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) for purity assessment .
Empagliflozin R-Furanose is primarily utilized in scientific research related to diabetes treatment. Its applications include:
This compound plays a crucial role in advancing therapeutic strategies for managing type II diabetes, contributing to improved patient outcomes through enhanced glucose regulation.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2